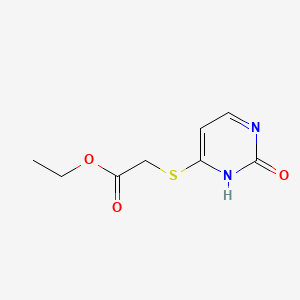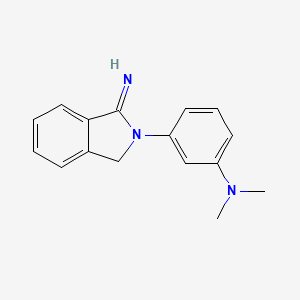
Benzenamine, 3-(1,3-dihydro-1-imino-2H-isoindol-2-yl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives have garnered significant attention due to their diverse biological activities and applications in various industries, including pharmaceuticals, agrochemicals, and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline typically involves the reaction of o-phthalaldehyde with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to form the isoindoline ring .
Industrial Production Methods
Industrial production methods for 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted isoindoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as protein kinases, by binding to their active sites and preventing their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Iminoisoindoline derivatives: Compounds with similar isoindoline structures but different substituents.
N,N-Dimethylaniline derivatives: Compounds with similar aniline structures but different substituents on the nitrogen atom.
Uniqueness
3-(1-Iminoisoindolin-2-yl)-N,N-dimethylaniline is unique due to its specific combination of the isoindoline and N,N-dimethylaniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
298194-10-2 |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
3-(3-imino-1H-isoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3/c1-18(2)13-7-5-8-14(10-13)19-11-12-6-3-4-9-15(12)16(19)17/h3-10,17H,11H2,1-2H3 |
Clave InChI |
PGYPGZMRERZXLY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1)N2CC3=CC=CC=C3C2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)

![5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine](/img/structure/B12921378.png)

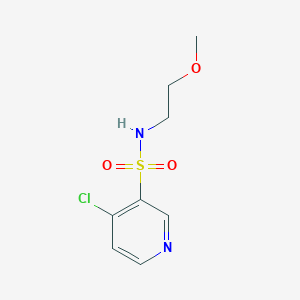
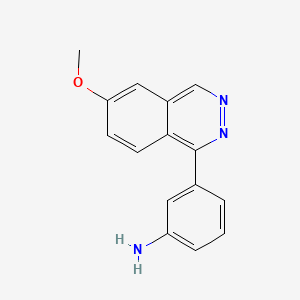
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
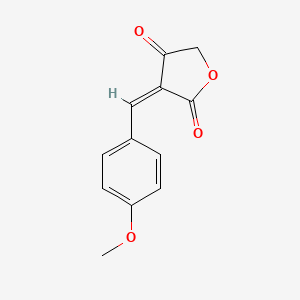

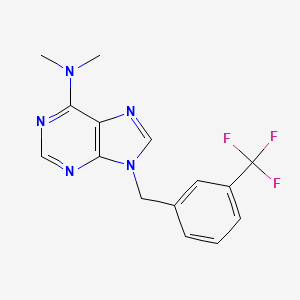
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)
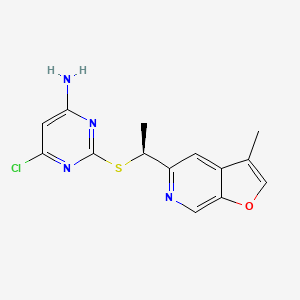
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
